molecular formula C16H15BrO B1292953 4'-Bromo-3-(2-methylphenyl)propiophenone CAS No. 898789-40-7

4'-Bromo-3-(2-methylphenyl)propiophenone

Cat. No.: B1292953
CAS No.: 898789-40-7
M. Wt: 303.19 g/mol
InChI Key: JCRAJSLHLNEVED-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₆H₁₅BrO, with a molecular weight of approximately 303.20 g/mol (based on similar compounds in and ). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and functionalized aromatic ketones .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAJSLHLNEVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644017
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-40-7
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2-methylphenyl)propiophenone typically involves the bromination of 3-(2-methylphenyl)propiophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions generally include a solvent such as dichloromethane and a controlled temperature to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2-methylphenyl)propiophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process.

Types of Reactions:

    Oxidation: 4’-Bromo-3-(2-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in 4’-Bromo-3-(2-methylphenyl)propiophenone can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

    Oxidation: 4’-Bromo-3-(2-methylphenyl)benzoic acid.

    Reduction: 4’-Bromo-3-(2-methylphenyl)propanol.

    Substitution: 4’-Amino-3-(2-methylphenyl)propiophenone.

Scientific Research Applications

4’-Bromo-3-(2-methylphenyl)propiophenone is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the propiophenone backbone play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Bromo-3-(2-methylphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, synthesis, reactivity, and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Applications References
This compound 4'-Br, 3-(2-methylphenyl) ~303.20 Electron-withdrawing Br enhances electrophilicity; methyl group may sterically hinder reactions. Intermediate in drug synthesis, ligand preparation.
4'-Bromo-3-(4-methylphenyl)propiophenone 4'-Br, 3-(4-methylphenyl) 303.20 Similar bromo effect but para-methyl reduces steric hindrance compared to ortho-methyl isomer. Used in crystallography studies (e.g., SHELX refinements).
4'-Bromo-3-(2-methoxyphenyl)propiophenone 4'-Br, 3-(2-methoxyphenyl) ~319.20 Methoxy group increases electron density, altering reaction pathways (e.g., slower electrophilic substitution). Photoreactive intermediates; potential in fluorescence studies.
4'-Bromo-3-(3-fluorophenyl)propiophenone 4'-Br, 3-(3-fluorophenyl) 307.16 Fluorine’s electronegativity enhances stability and directs regioselectivity in further reactions. Anticancer agent precursors; halogen-bonding motifs in supramolecular chemistry.
4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone 4'-Br, 2'-F, 3-(4-methoxyphenyl) ~337.20 Dual halogen substitution (Br and F) increases polarity and bioavailability. Investigational medicinal compound (e.g., antiviral research).
Propiophenone (unsubstituted) No substituents 134.18 Baseline reactivity for Friedel-Crafts acylations and α-functionalization. Starting material for ketone-based syntheses.

Structural and Electronic Effects

  • Substituent Position: The ortho-methyl group in this compound introduces steric hindrance, reducing reactivity in nucleophilic additions compared to its para-methyl analog .
  • Halogen Influence: The 4'-bromo group increases electrophilicity at the carbonyl carbon, facilitating reactions like α-selenation (as seen in for propiophenone derivatives) .
  • Electron-Donating vs. Withdrawing Groups: Methoxy-substituted analogs (e.g., 4'-Bromo-3-(2-methoxyphenyl)propiophenone) exhibit slower reaction kinetics in electrophilic substitutions due to increased electron density, whereas fluoro-substituted derivatives enhance stability and regioselectivity .

Biological Activity

4'-Bromo-3-(2-methylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16_{16}H15_{15}BrO. Its structure includes a bromine atom at the para position of the phenyl ring and a propiophenone moiety, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.
  • Antifungal Properties : Preliminary studies suggest potential antifungal activity against Candida albicans.
  • Cytotoxic Effects : Some investigations have indicated that it may possess cytotoxic properties against cancer cell lines.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of derivatives of this compound against multidrug-resistant Salmonella Typhi strains. The results demonstrated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Activity
Derivative A32Effective
Derivative B64Moderate
Derivative C128Weak

Antifungal Activity

In vitro tests have assessed the antifungal activity of this compound against Candida albicans. The compound's ability to inhibit biofilm formation was evaluated, revealing an MIC of 62.5 µg/mL for preformed biofilms.

The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of key virulence factors such as phospholipase secretion and adherence to epithelial cells.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound was tested against breast cancer cell lines (MCF-7). The results indicated that it induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Effect
MCF-715High
HeLa30Moderate

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